2-furyl(1-piperidinyl)acetonitrile
Description
Properties
IUPAC Name |
2-(furan-2-yl)-2-piperidin-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKHFFTYEMSYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl(1-piperidinyl)acetonitrile typically involves the reaction of 2-furylacetonitrile with piperidine under specific conditions. One common method is to use a base such as sodium hydride or potassium carbonate to deprotonate the 2-furylacetonitrile, followed by the addition of piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-furyl(1-piperidinyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-furyl(1-piperidinyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-furyl(1-piperidinyl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with other biomolecules .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects: The piperidinyl group in this compound distinguishes it from simpler analogs like 2-furyl(methylamino)acetonitrile. Nitrile Group: The acetonitrile moiety enhances electrophilicity, enabling participation in nucleophilic addition reactions, which is critical in forming heterocycles or metal complexes .
Biological Activity :
- Compounds with furan rings (e.g., [4-(2-Furyl)phenyl]acetonitrile) exhibit antimicrobial activity due to the ring’s aromaticity and electron-rich nature .
- Nitro- or halogen-substituted analogs (e.g., 2-methyl-2-(4-nitrophenyl)propanenitrile) show enhanced cytotoxicity, likely due to electron-withdrawing groups increasing reactivity .
Synthetic Utility: this compound’s synthesis may involve condensation of furfural with piperidine derivatives, similar to methods used for 2-furyl(methylamino)acetonitrile . Industrial production of related nitriles employs continuous flow reactors for optimized yield and purity .
Q & A
Q. What are the recommended synthetic routes for 2-furyl(1-piperidinyl)acetonitrile in academic research?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-furyl(methylamino)acetonitrile hydrochloride are synthesized via reactions between furan derivatives and nitrile-containing precursors under anhydrous conditions, often using Lewis acids (e.g., AlCl₃) as catalysts . Key steps include:
- Step 1: Activation of the furan ring for electrophilic substitution.
- Step 2: Coupling with a piperidine-acetonitrile moiety under controlled temperatures (e.g., 0–60°C).
- Purification: Column chromatography or recrystallization to isolate the product . PubChem data for similar compounds (e.g., CAS 24026-94-6) confirm the use of nitrile intermediates in such syntheses .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation relies on:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the furan ring (δ 6.2–7.4 ppm for aromatic protons) and nitrile group (C≡N stretch at ~2200 cm⁻¹ in IR) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., theoretical ~204.23 g/mol).
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, as seen in related palladium complexes with nitrile ligands .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of this compound while minimizing byproducts?
Optimization strategies include:
- Design of Experiments (DoE): Systematic variation of catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar aprotic vs. non-polar), and temperature .
- In-situ Monitoring: Techniques like HPLC or GC-MS to track intermediate formation and adjust reaction kinetics .
- Byproduct Mitigation: For example, using scavengers (e.g., molecular sieves) to absorb water in Friedel-Crafts-like reactions, which reduces hydrolysis of the nitrile group .
Q. What strategies resolve discrepancies in reported biological activities of similar nitrile-containing compounds?
Contradictions in biological data (e.g., varying IC₅₀ values) may arise from assay conditions or structural nuances. Approaches include:
- Comparative Studies: Testing analogs like 2-(3,3-difluoropiperidin-4-yl)acetonitrile to isolate the impact of fluorine substitution on bioactivity .
- Assay Standardization: Replicating experiments under identical pH, temperature, and cell-line conditions.
- Computational Modeling: Molecular docking to predict binding affinities and validate experimental results .
Q. How do the electronic effects of the furan and piperidine rings influence the reactivity of this compound?
The furan ring’s electron-rich aromatic system enhances electrophilic substitution reactivity, while the piperidine ring’s basic nitrogen can participate in hydrogen bonding or protonation-dependent reactions. Methods to study this include:
Q. What safety protocols are essential when handling this compound?
While specific toxicity data for this compound are limited, protocols for analogous nitriles include:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
